molecular formula C19H25NO6 B8512740 [2-acetamido-2-(acetyloxymethyl)-4-(4-acetylphenyl)butyl] acetate CAS No. 745078-64-2

[2-acetamido-2-(acetyloxymethyl)-4-(4-acetylphenyl)butyl] acetate

Cat. No.: B8512740
CAS No.: 745078-64-2
M. Wt: 363.4 g/mol
InChI Key: JGAQMDJAJBQOHC-UHFFFAOYSA-N
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Description

[2-acetamido-2-(acetyloxymethyl)-4-(4-acetylphenyl)butyl] acetate is a complex organic compound that belongs to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound is characterized by its intricate molecular structure, which includes multiple acetyl groups and a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 2-acetoxymethyl-2-acetylamino-4-(4-acetyl-phenyl)-butyl ester typically involves esterification reactions. One common method is the Fischer esterification, where an alcohol reacts with an acetic acid derivative in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate heating (60-80°C)

    Catalyst: Sulfuric acid or hydrochloric acid

    Solvent: Anhydrous conditions to prevent hydrolysis

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:

    Raw Materials: High-purity acetic acid, alcohols, and acetyl chloride

    Catalysts: Strong acids such as sulfuric acid

    Purification: Distillation and recrystallization to obtain the pure ester

Chemical Reactions Analysis

Types of Reactions

[2-acetamido-2-(acetyloxymethyl)-4-(4-acetylphenyl)butyl] acetate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the acetyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Primary and secondary alcohols.

    Substitution: New esters or amides depending on the substituent.

Scientific Research Applications

[2-acetamido-2-(acetyloxymethyl)-4-(4-acetylphenyl)butyl] acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid 2-acetoxymethyl-2-acetylamino-4-(4-acetyl-phenyl)-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s acetyl groups can participate in acetylation reactions, modifying the activity of proteins and other biomolecules. The phenyl ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid 2-acetoxymethyl-2-acetylamino-4-phenyl-butyl ester
  • Acetic acid 2-acetoxymethyl-2-amino-4-(4-acetyl-phenyl)-butyl ester
  • Acetic acid 2-acetoxymethyl-2-acetylamino-4-(4-methyl-phenyl)-butyl ester

Uniqueness

[2-acetamido-2-(acetyloxymethyl)-4-(4-acetylphenyl)butyl] acetate is unique due to its multiple acetyl groups and the specific positioning of these groups on the butyl chain. This structural complexity may result in distinct chemical properties and biological activities compared to similar compounds.

Properties

CAS No.

745078-64-2

Molecular Formula

C19H25NO6

Molecular Weight

363.4 g/mol

IUPAC Name

[2-acetamido-2-(acetyloxymethyl)-4-(4-acetylphenyl)butyl] acetate

InChI

InChI=1S/C19H25NO6/c1-13(21)18-7-5-17(6-8-18)9-10-19(20-14(2)22,11-25-15(3)23)12-26-16(4)24/h5-8H,9-12H2,1-4H3,(H,20,22)

InChI Key

JGAQMDJAJBQOHC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CCC(COC(=O)C)(COC(=O)C)NC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of AlCl3 (16 mmol) in DCE (20 mL) is added AcCl (8 mmol) in one portion. After stirring at room temperature for 30 minutes, to the solution is added acetic acid 2-acetoxymethyl-2-acetylamino-4-phenyl-butyl ester (2 mmol) in DCE (5 mL). After an additional 30 minutes, the mixture is poured into ice-cold 1 N NaOH and is extracted with DCM. The organic phase is washed with 1 N HCl, brine and dried over Na2SO4. After concentrating, the crude material is purified by column chromatography using EtOAc/hexane (2/1) to give acetic acid 2-acetoxymethyl-2-acetylamino-4-(4-acetyl-phenyl)-butyl ester as a white solid. MS: (ES+): 364.2 (M+1)+.
Name
Quantity
16 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mmol
Type
reactant
Reaction Step Two
Quantity
2 mmol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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